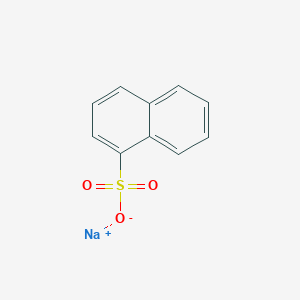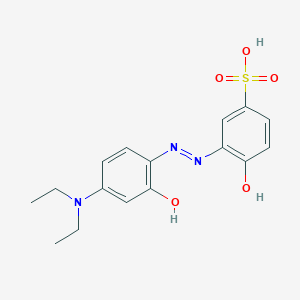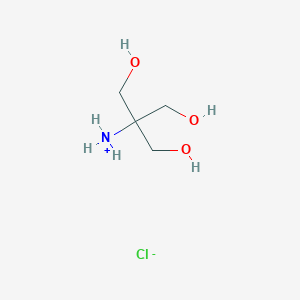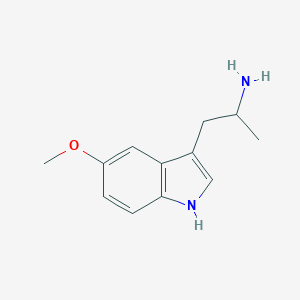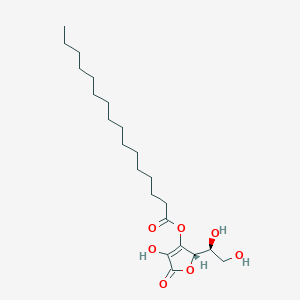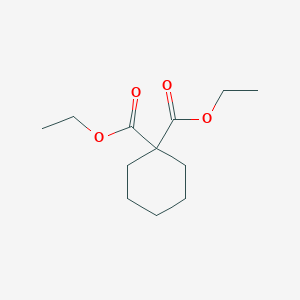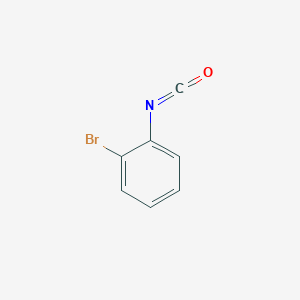![molecular formula C11H18N2O B072349 2-[3-(Dimethylamino)propoxy]aniline CAS No. 1134-76-5](/img/structure/B72349.png)
2-[3-(Dimethylamino)propoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 2-[(N,N-dimethylamino)methyl]aniline, which shares a close structural relationship with 2-[3-(Dimethylamino)propoxy]aniline, involves reactions with butyllithium followed by conversion with various silyl and stannyl chlorides. These reactions lead to the formation of germylenes and stannylenes, highlighting the compound's versatility and potential for creating various derivatives with significant properties (Vaňkátová et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, demonstrates basic heterocyclic imino structures with planar backbones, indicating the potential structural configurations of 2-[3-(Dimethylamino)propoxy]aniline. Such analyses are crucial for understanding the interactions and reactivity of the molecule (Su et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 2-[3-(Dimethylamino)propoxy]aniline derivatives have been explored, such as the facile synthesis and structural analysis of dimethylaminochalcone derivatives. These studies shed light on the compound's reactivity and potential for forming complex structures with unique properties (Liu et al., 2002).
Physical Properties Analysis
The physical properties, such as crystal growth and thermal behavior, of compounds structurally related to 2-[3-(Dimethylamino)propoxy]aniline, have been studied to determine their stability and suitability for various applications. For example, the synthesis and crystal growth of N-[4-(dimethylamino)benzylidene]aniline Schiff base provide insights into the compound's crystalline nature and potential for use in material science (Wu-lan, 2011).
Chemical Properties Analysis
Investigations into the chemical properties of 2-[3-(Dimethylamino)propoxy]aniline and its derivatives focus on their reactivity, oxidation states, and potential for forming novel compounds. Studies on the synthesis and characterization of soluble conducting poly(aniline-co-2, 5-dimethoxyaniline) highlight the electroactive properties and solubility of these compounds, underscoring their significance in the development of new materials (Huang et al., 2003).
Aplicaciones Científicas De Investigación
Reversal of Reactivity in Chemical Reactions
The compound has been noted for its involvement in the reversal of selectivity in chemical reactions. A study investigated the reaction of aniline with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts, revealing a remarkable switch in product formation depending on the timing of base addition, which highlights the compound's role in influencing reactivity pathways and the formation of specific products like 2,4-bis(dimethylamino)quinoline (Tripathi et al., 2017).
Molecular Planarity and Crystal Structure
2-[3-(Dimethylamino)propoxy]aniline derivatives, like chalcone derivatives, exhibit notable structural properties. For instance, the aniline and hydroxyphenyl groups in certain derivatives are nearly coplanar, influencing the molecular planarity, which is crucial for their chemical and physical behaviors. This aspect is critical in understanding the compound's crystal structure and potential applications in material sciences (Liu et al., 2002).
Electropolymerization and Material Synthesis
The compound has been utilized in the synthesis and electropolymerization studies of silicon naphthalocyanines (SiNc). These studies involve the investigation of aggregation behavior in various solvents and the exploration of electrochemical properties, which are critical for applications in electronic materials and devices (Bıyıklıoğlu & Alp, 2017).
Ligand Development for Metal Complexes
The compound has been implicated in the synthesis of new classes of versatile macrocycles. These macrocycles, and certain aniline derivatives synthesized using the compound, have been identified as supramolecular host compounds and ligands for the preparation of metal complexes, indicating its importance in coordination chemistry and potential applications in catalysis and materials science (Rosamilia, Strauss, & Scott, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-[3-(dimethylamino)propoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTIDBFMHOJXSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595467 |
Source


|
| Record name | 2-[3-(Dimethylamino)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Dimethylamino)propoxy]aniline | |
CAS RN |
1134-76-5 |
Source


|
| Record name | 2-[3-(Dimethylamino)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

